Boc-S-benzyl-L-cysteine, also known as N-(tert-butoxycarbonyl)-S-benzyl-L-cysteine, is a derivative of the amino acid cysteine that has been modified to include protective groups. This compound is particularly significant in peptide synthesis and protein chemistry due to its ability to protect the thiol group of cysteine, facilitating the formation of complex disulfide bonds in peptides and proteins.
Boc-S-benzyl-L-cysteine can be synthesized from L-cysteine through a series of chemical reactions that involve protecting both the thiol and amino groups. The compound is commercially available from various chemical suppliers and is utilized extensively in research and industrial applications.
Boc-S-benzyl-L-cysteine belongs to the class of amino acid derivatives and is categorized as a protecting group for cysteine residues in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group and a benzyl group attached to the sulfur atom of cysteine.
The synthesis of Boc-S-benzyl-L-cysteine typically involves two main steps: protection of the thiol group and protection of the amino group.
Boc-S-benzyl-L-cysteine has a molecular formula of C₁₅H₂₁NO₄S, with a molecular weight of approximately 311.40 g/mol. Its structure features:
Boc-S-benzyl-L-cysteine can participate in several chemical reactions:
Boc-S-benzyl-L-cysteine functions primarily as a protecting group during peptide synthesis. The Boc group protects the amino functionality while the benzyl group shields the thiol, preventing premature reactions during synthesis.
The compound facilitates:
Boc-S-benzyl-L-cysteine is widely used in several scientific fields:
This compound's versatility makes it an essential tool in both academic research and industrial applications, particularly within peptide synthesis and protein engineering domains.
The Boc/benzyl protection strategy has proven indispensable for cysteine incorporation in SPPS. This orthogonal protection approach allows sequential deprotection of amino acid side chains during peptide chain assembly. The Boc group is acid-labile, removed with trifluoroacetic acid (TFA), while the benzyl group on cysteine's thiol requires stronger acidic conditions (e.g., hydrogen fluoride or trifluoromethanesulfonic acid) for cleavage [2] [4]. This differential lability enables selective manipulation during synthesis, preventing unwanted side reactions at the thiol functionality.
Orthogonal protection is paramount for synthesizing cysteine-rich peptides with defined disulfide connectivity. Boc-S-benzyl-L-cysteine operates within protection schemes incorporating multiple cysteine protecting groups with distinct deprotection profiles. The benzyl group offers robust stability against piperidine used for Fmoc deprotection and against nucleophiles encountered during standard coupling cycles [2] [4]. This allows Boc-Cys(Bzl)-OH to function effectively in both Boc- and Fmoc-based SPPS strategies when paired with appropriate complementary protecting groups. The benzyl group's stability toward nucleophilic bases and moderate oxidants enables its use alongside more labile groups like trityl or acetamidomethyl, facilitating regioselective disulfide bond formation [2] [6].
Table 1: Orthogonal Protection Groups for Cysteine in Peptide Synthesis
Protecting Group | Deprotection Method | Compatibility | Orthogonal Partners |
---|---|---|---|
Benzyl (Bzl) | Strong acid (HF/TFMSA), Na/NH₃ | Acid-stable, base-stable | Fmoc, Trt, Acm, tBu |
Trityl (Trt) | Mild acid (TFA) | Acid-labile | Boc, Bzl, Acm |
Acetamidomethyl (Acm) | Iodine, Hg²⁺, Ag⁺ | Oxidatively removed | Boc/Bzl, Fmoc/tBu |
tert-Butyl (tBu) | Strong acid (TFA) | Acid-labile | Fmoc, Bzl |
The benzyl protection on cysteine's thiol significantly mitigates two critical challenges in peptide synthesis: racemization at the α-carbon and undesired alkylation. During activation and coupling of C-terminal cysteine residues, unprotected thiols can participate in elimination-addition reactions leading to racemization. The bulky benzyl group sterically hinders this process, preserving chiral integrity [2] [4]. Furthermore, in Fmoc-SPPS, piperidine deprotection can lead to 3-(1-piperidinyl)alanine formation at C-terminal cysteine residues through Michael addition. Benzyl protection effectively prevents this side reaction by blocking nucleophilic attack at the β-carbon [2]. Studies demonstrate that peptides synthesized using Boc-Cys(Bzl)-OH exhibit significantly lower levels of racemization (typically <2%) compared to those using less sterically demanding protecting groups, particularly when synthesizing challenging sequences containing C-terminal cysteine [4] [10].
Disulfide bonds critically stabilize tertiary structures in therapeutic peptides, and Boc-S-benzyl-L-cysteine enables their controlled formation. The benzyl group requires strong reducing conditions (sodium in liquid ammonia) or electrolytic reduction for cleavage, allowing selective deprotection after peptide chain assembly [2] [4]. This controlled deprotection is essential for synthesizing peptides with multiple disulfide bonds requiring specific connectivity.
Regioselective disulfide bond formation relies critically on orthogonal deprotection strategies. The benzyl group's stability toward iodine oxidation and moderate acids allows it to remain intact while other protecting groups (e.g., Acm or Trt) are removed for initial disulfide formation [2]. Subsequent deprotection of the benzyl group enables controlled formation of additional disulfide bonds. This sequential approach was fundamental in synthesizing complex disulfide-rich peptides like ω-conotoxin MVIIA (Ziconotide), which contains three disulfide bonds with specific connectivity essential for its neuroactive properties [2]. The benzyl group's stability throughout extended synthesis and initial oxidation cycles makes it particularly valuable for forming the second and third disulfide bonds in such intricate peptide architectures.
Boc-S-benzyl-L-cysteine has been instrumental in synthesizing several FDA-approved therapeutic peptides:
Table 2: Therapeutic Peptides Synthesized Using Boc-S-Benzyl-L-Cysteine
Therapeutic Peptide | Therapeutic Area | Disulfide Bonds | Role of Boc-Cys(Bzl)-OH |
---|---|---|---|
Ziconotide (Prialt™) | Chronic pain | Three specific bonds | Orthogonal protection for sequential disulfide formation |
Linaclotide (Linzess™) | IBS with constipation | One disulfide bond | Prevention of premature oxidation during SPPS |
Octreotide derivatives (e.g., DOTATOC) | Neuroendocrine tumor imaging | One disulfide bond | Controlled disulfide formation after synthesis |
Insulin analogs | Diabetes | Three disulfide bonds | Regioselective interchain disulfide formation |
Beyond peptide synthesis, Boc-S-benzyl-L-cysteine serves as a critical precursor for site-specific bioconjugation. After deprotection, the free thiol provides a chemoselective handle for conjugation chemistry, enabling precise modification of peptides and proteins without affecting other functional groups [1] [3] [5]. This specificity is particularly valuable in creating defined bioconjugates with consistent pharmacological properties.
The benzyl-protected cysteine derivative allows precise introduction of thiol groups into peptides for subsequent site-specific modification. After incorporation into peptide sequences and deprotection, the free thiol enables conjugation to maleimide-functionalized carriers, gold nanoparticles, or pyridyl disulfide derivatives [1] [3]. This approach facilitates the creation of peptide-drug conjugates with defined stoichiometry and attachment sites. For instance, Boc-Cys(Bzl)-OH has been used to introduce cysteine "handles" into tumor-targeting peptides, which after deprotection are conjugated to cytotoxic agents via cleavable linkers. The resulting conjugates demonstrate improved tumor selectivity and reduced off-target effects compared to non-specific conjugations [3] [5]. Additionally, the NHS ester derivative (Boc-L-Cys(Bzl)-OSu, CAS 85097-54-7) facilitates direct coupling to amine-containing molecules without requiring additional activation steps [5].
Cysteine residues have become the preferred conjugation sites for many antibody-drug conjugates, and Boc-S-benzyl-L-cysteine plays two significant roles in ADC development. First, it serves in synthesizing cysteine-containing peptide linkers that connect antibodies to cytotoxic payloads. These linkers often contain protease-cleavable sequences adjacent to cysteine, enabling controlled drug release [1] [3]. Second, it facilitates the introduction of cysteine residues at specific positions in proteins through peptide synthesis for subsequent conjugation. FDA-approved ADCs including Brentuximab vedotin (Adcetris™), Polatuzumab vedotin (Polivy™), and Enfortumab vedotin (Padcev™) all utilize cysteine-based conjugation strategies where thiol groups are derived from either native or engineered cysteines [2]. The stability of the benzyl group during synthesis ensures the thiol remains protected until deliberate deprotection immediately before conjugation, preventing oxidation or unwanted side reactions that could compromise conjugate homogeneity or efficacy.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: